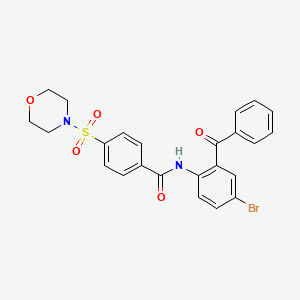
N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide, also known as BBr 3464, is a chemical compound that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. This compound belongs to the class of DNA-binding agents, which are known to inhibit the growth of cancer cells by interfering with the replication and transcription of DNA. In
Applications De Recherche Scientifique
Chemoselective Synthesis
N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide and its derivatives are involved in chemoselective synthesis processes. For instance, N-benzoylation of aminophenols with benzoylisothiocyanates has been explored, leading to the production of N-(2-hydroxyphenyl)benzamides, compounds of biological interest (Singh, Lakhan, & Singh, 2017).
Interaction with Biological Molecules
The interaction of similar compounds with biological molecules is also a key area of research. N-sulfinylbenzamide, for instance, has been studied for its reaction with styrene oxide, leading to various products of potential biological significance (Tsuge & Mataka, 1971).
Potential Antifungal Applications
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds with structural similarities to N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide, have shown antifungal properties against pathogens like Botrytis cinerea, Myrothecium, and Verticillium dahliae (Weiqun, Wen, Liqun, & Xianchen, 2005).
Spectroscopic Characterization and Synthesis
The synthesis and spectroscopic characterization of similar compounds are also subjects of study. For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been synthesized and characterized, providing insights into its crystal structure and molecular interactions (Saeed, Rashid, Bhatti, & Jones, 2010).
Application in Medicinal Chemistry
These compounds have potential applications in medicinal chemistry. A study on novel sulfamoyl benzamides, which are structurally related, as selective CB(2) agonists with improved in vitro metabolic stability, highlights their potential in therapeutic contexts (Sellitto et al., 2010).
Propriétés
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O5S/c25-19-8-11-22(21(16-19)23(28)17-4-2-1-3-5-17)26-24(29)18-6-9-20(10-7-18)33(30,31)27-12-14-32-15-13-27/h1-11,16H,12-15H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZDVAWXBNZOAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

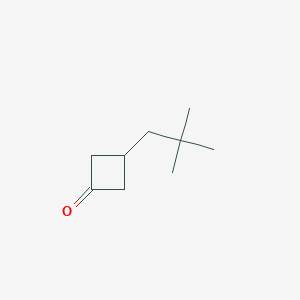
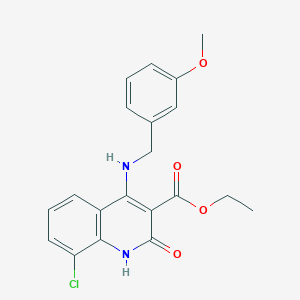
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2366774.png)
![2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B2366777.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366780.png)


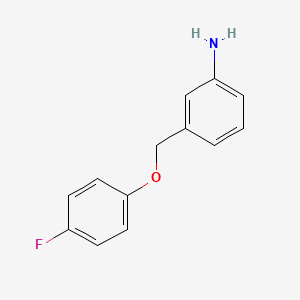
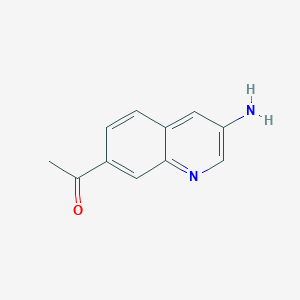

![diethyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2366791.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2366792.png)
![ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2366793.png)
![3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2366795.png)